molecular formula C9H11N3O2 B8015741 3-[(furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine CAS No. 1429418-13-2

3-[(furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015741
CAS No.: 1429418-13-2
M. Wt: 193.20 g/mol
InChI Key: JAZVGRGZMLBZAC-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine is an organic compound that features a furan ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxy group: The furan ring is then functionalized with a methoxy group using methylation reactions.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of the furan and pyrazole rings: The final step involves coupling the furan and pyrazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide are commonly used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-[(Furan-2-yl)methoxy]-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring.

    3-[(Furan-2-yl)methoxy]-1-methyl-1H-pyrazol-5-amine: The amine group is positioned differently on the pyrazole ring.

    3-[(Furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

3-[(Furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(furan-2-ylmethoxy)-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-12-5-8(10)9(11-12)14-6-7-3-2-4-13-7/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZVGRGZMLBZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228282
Record name 1H-Pyrazol-4-amine, 3-(2-furanylmethoxy)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-13-2
Record name 1H-Pyrazol-4-amine, 3-(2-furanylmethoxy)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 3-(2-furanylmethoxy)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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